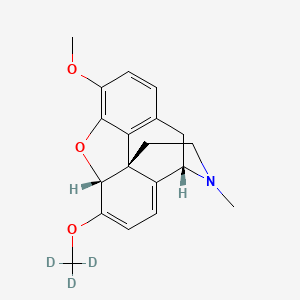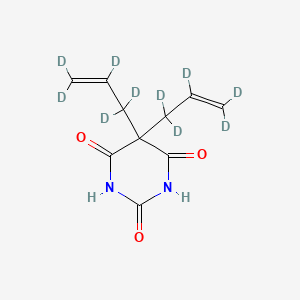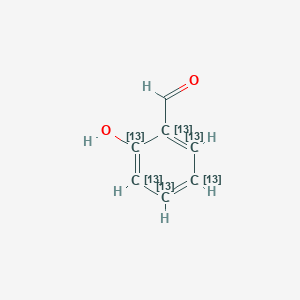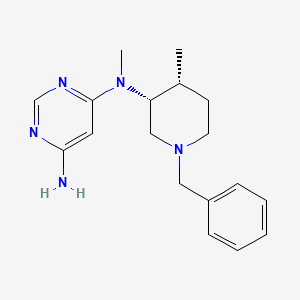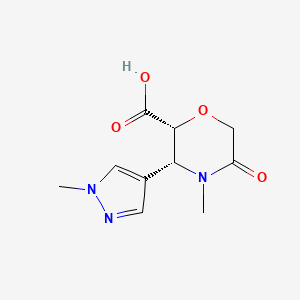![molecular formula C27H30FNO6 B13434275 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carboxylic acids, hydroxyl groups, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves several steps, starting from readily available starting materials. The key steps typically include:
- Formation of the pyrrole ring through a condensation reaction.
- Introduction of the fluorophenyl and phenyl groups via electrophilic aromatic substitution.
- Addition of the carboxylic acid and hydroxyl groups through oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce primary alcohols.
科学的研究の応用
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-chlorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
- 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-bromophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
Uniqueness
The uniqueness of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity to molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C27H30FNO6 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C27H30FNO6/c1-16(2)25-24(27(34)35)23(17-6-4-3-5-7-17)26(18-8-10-19(28)11-9-18)29(25)13-12-20(30)14-21(31)15-22(32)33/h3-11,16,20-21,30-31H,12-15H2,1-2H3,(H,32,33)(H,34,35)/t20-,21-/m1/s1 |
InChIキー |
KCNVBWLMWGLZFC-NHCUHLMSSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

